molecular formula C13H10N2O B2857296 3PO CAS No. 13309-08-5; 18550-98-6

3PO

Cat. No.: B2857296
CAS No.: 13309-08-5; 18550-98-6
M. Wt: 210.236
InChI Key: UOWGYMNWMDNSTL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3PO is an organic compound that features a conjugated system with two pyridine rings connected by a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3PO typically involves the condensation of 3-pyridinecarboxaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3PO can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated propanone bridge.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(3-Pyridinyl)-1-(4-pyridinyl)-propan-1-one.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3PO has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3PO involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. The conjugated system allows for interactions with various biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Pyridinyl)-1-(3-pyridinyl)-2-propen-1-one
  • 3-(4-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
  • 3-(2-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Uniqueness

3PO is unique due to its specific arrangement of pyridine rings and the propenone bridge, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGYMNWMDNSTL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348103
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18550-98-6
Record name (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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